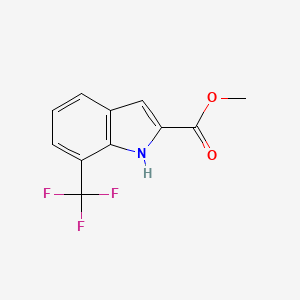

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Description

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is an indole derivative characterized by a trifluoromethyl (-CF₃) group at position 7 of the indole ring and a methyl ester at position 2. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFJIJIEXMUZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate typically starts from appropriately substituted benzoic acid derivatives or indole precursors, followed by strategic introduction of trifluoromethyl groups and esterification at the 2-position. Key transformations include:

- Halogenation/bromination of the aromatic ring.

- Formation of indole core via cyclization or azide-mediated routes.

- Esterification of the carboxylic acid group.

- Introduction of trifluoromethyl substituents through electrophilic trifluoromethylation or use of trifluoromethyl-substituted starting materials.

Preparation Routes and Reaction Conditions

Starting from 2,4,5-Trifluorobenzoic Acid

A patented process (Enanta Pharmaceuticals, 2022) describes the preparation of trifluorinated indole-2-carboxylic acids, which can be adapted for methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate synthesis. The process avoids hazardous azide intermediates and is suitable for large-scale production.

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| (i) | Bromination of 2,4,5-trifluorobenzoic acid | Bromination agent in sulfuric acid or other suitable solvent | 2,5-Dibromo-3,4,6-trifluorobenzoic acid derivative |

| (ii) | Conversion to N,O-dimethylhydroxylamine amide | N,O-dimethylhydroxylamine + acid activation agent | Weinreb amide intermediate |

| (iii) | Reduction | Suitable reducing agent (e.g., LiAlH4 or DIBAL-H) | Aldehyde intermediate |

| (iv) | Cyclization with hippuric acid (2-benzamidoacetic acid) | Heating or catalysis | Indole core formation |

| (v) | Hydrogenation | Hydrogen source such as H2, ammonium formate, or cyclohexa-1,4-diene | Saturated indole derivative |

| (vi) | Hydrolysis | Acidic or basic hydrolysis | Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |

This route emphasizes the use of sulfuric acid as a solvent in bromination and the use of palladium-catalyzed hydrogenation steps to finalize the indole structure with the trifluoromethyl group at the 7-position.

Esterification of Indole-2-carboxylic Acid Derivatives

Esterification of the carboxylic acid group at the 2-position to form the methyl ester is commonly performed by acid-catalyzed esterification:

- Refluxing the indole-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid or other strong acid catalysts.

- This step is crucial for obtaining methyl esters with high yields and purity.

Functionalization at the 7-Position

The introduction of the trifluoromethyl group at the 7-position can be achieved by:

- Starting from a trifluoromethyl-substituted benzoic acid precursor (e.g., 2,4,5-trifluorobenzoic acid).

- Electrophilic trifluoromethylation reactions using reagents such as Togni’s reagent or Ruppert-Prakash reagent (CF3SiMe3) under catalysis.

- Alternatively, halogenated intermediates can be converted to trifluoromethylated products via copper-mediated trifluoromethylation.

Representative Experimental Data

Analysis of Synthetic Challenges and Optimization

- Safety: Avoiding azide intermediates is critical for scale-up due to their explosive nature; the patented process replaces azide routes with safer bromination and amide intermediates.

- Selectivity: Regioselective bromination and trifluoromethylation at the 7-position require controlled conditions to prevent substitution at undesired sites.

- Yield Optimization: Use of palladium-catalyzed Buchwald–Hartwig amination and hydrogenation steps improves yields and functional group tolerance in the indole core modifications.

- Purification: Silica gel chromatography and recrystallization are standard for isolating pure methyl esters and intermediates.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Type

Trifluoromethyl Positional Isomers

- This positional change may affect binding to enzymatic targets like lactate dehydrogenase-A (LDH-A), as seen in related N-hydroxyindole-2-carboxylates . Key Difference: Position 4 substituents may enhance planar interactions with hydrophobic enzyme pockets, while position 7 substituents could influence solubility or metabolic stability .

Halogen and Alkoxy Substituents

- However, fluorine’s electronegativity may weaken π-π stacking interactions in biological systems .

- Methyl 7-methoxy-1H-indole-2-carboxylate (CAS 84638-71-1) :

Ester Group Variations

- However, ethyl esters may hydrolyze more slowly in vivo, affecting prodrug activation .

- Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate :

Physicochemical and Spectroscopic Properties

Notes:

- The trifluoromethyl group causes significant deshielding in ¹³C-NMR, distinguishing it from methoxy or methyl substituents.

- Methyl esters exhibit sharper NMR signals for the ester group (δ ~50–55 ppm) compared to ethyl esters (δ ~60–65 ppm) .

Biological Activity

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can be synthesized through various methods involving the indole scaffold, which is known for its pharmacological properties. The introduction of a trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the compound, potentially increasing its biological activity.

2.1 Anticancer Activity

Several studies have demonstrated the cytotoxic effects of methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate against various cancer cell lines. For instance, a study reported that derivatives of indole-2-carboxylic acid exhibited promising cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 and A-549 cell lines, indicating significant anticancer potential .

Table 1: Cytotoxicity of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4h | MCF-7 | 6.40 |

| 4c | MCF-7 | 9.32 |

| 4b | MCF-7 | 9.46 |

| 4f | MCF-7 | 9.86 |

The morphological changes observed in treated cells, such as membrane blebbing and nuclear disintegration, suggest that these compounds induce apoptosis .

2.2 Antiviral Activity

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate derivatives have also been evaluated for their antiviral properties, particularly against HIV-1 integrase. Structural modifications at the C3 position of the indole core have been shown to enhance integrase inhibitory activity significantly, with IC50 values as low as 0.13 μM for optimized compounds .

Table 2: Integrase Inhibitory Activity of Indole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3 | 0.13 |

| 17a | 3.11 |

| Parent | >6.85 |

Binding mode analysis indicates that these compounds interact with the active site of integrase through chelation with Mg²⁺ ions and π–π stacking interactions with viral DNA .

The mechanisms underlying the biological activities of methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate are multifaceted:

- Cytotoxicity : Induction of apoptosis has been linked to structural features that promote cell cycle arrest and mitochondrial dysfunction.

- Antiviral Mechanism : The binding interactions with integrase suggest that these compounds may disrupt viral replication by inhibiting essential enzymatic functions.

3. Case Studies

A noteworthy case study involved the evaluation of a series of indole derivatives for their anticancer properties against glioblastoma multiforme (GBM). The study highlighted that specific substitutions at the indole ring significantly altered biological profiles, enhancing cytotoxicity compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?

- Methodology : A general approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with sodium acetate in acetic acid, as described for analogous indole-2-carboxylic acid syntheses . For trifluoromethyl-substituted indoles, electrophilic trifluoromethylation or use of pre-functionalized building blocks (e.g., boronic esters) may be required. Optimization includes monitoring reaction progress via LC-MS (e.g., m/z 730–899 [M+H]+ in similar compounds) and adjusting stoichiometry of trifluoromethylating agents .

- Key Parameters :

- Temperature: 65–100°C under inert atmosphere .

- Catalysts: Tetrabutylammonium iodide for halogen exchange .

- Purification: C18 reverse-phase chromatography (acetonitrile/water gradients) achieves >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- LCMS/HPLC : Retention times (1.05–1.67 minutes) under SMD-TFA05 or SQD-FA05 conditions confirm identity .

- Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, while ORTEP-III generates graphical representations of bond angles/trifluoromethyl group orientation .

- Data Table :

| Method | Conditions | Key Output | Reference |

|---|---|---|---|

| LCMS | SMD-TFA05 | m/z 784.1 [M+H]+ | |

| HPLC | SQD-FA05 | Retention time: 1.05 minutes |

Q. What are the solubility properties of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate in common solvents?

- Experimental Data :

- High solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to the trifluoromethyl group’s electron-withdrawing effect.

- Limited solubility in water; aqueous workups require acidification (e.g., formic acid) for precipitation .

Q. What biological or pharmacological activities are associated with structurally related indole-2-carboxylates?

- Context : Trifluoromethyl-substituted indoles are prevalent in PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors. For example, methyl indole-2-carboxylates exhibit activity in spirocyclic diazaspirodecene scaffolds targeting cancer pathways .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the trifluoromethyl group on reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect, which stabilizes intermediates in nucleophilic substitutions. The trifluoromethyl group reduces electron density at the indole C3 position, directing electrophilic attacks to C5 or C7 .

- Validation : Compare computed Mulliken charges with experimental NMR chemical shifts (e.g., ¹H/¹⁹F NMR) .

Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-containing indoles?

- Challenge : Disordered trifluoromethyl groups complicate refinement.

- Solutions :

- Use high-resolution data (≤1.0 Å) and SHELXL’s PART/SUMP instructions to model disorder .

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Experimental Design :

- Acidic : Stir in 1M HCl/MeOH (1:1) at 25°C; monitor via HPLC for ester hydrolysis (appearance of carboxylic acid peak at ~2.0 minutes).

- Oxidative : Treat with H₂O₂ (3%) and Fe²⁺; assess degradation by LCMS .

- Findings : Ester groups are labile under strong base (e.g., Cs₂CO₃), requiring inert conditions during synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE: Nitrile gloves, lab coat, and FFP2 masks to avoid inhalation/contact .

- Waste disposal: Segregate halogenated waste and use licensed biohazard contractors .

- Risk Mitigation : Conduct reactions in fume hoods due to potential release of trifluoromethyl byproducts .

Data Contradiction Analysis

Q. Discrepancies in reported LCMS [M+H]+ values for similar compounds: How to troubleshoot?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.